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Compound of Interest

Compound Name:

1-(1-ethyl-3,5-dimethyl-1H-

pyrazol-4-yl)-N-

methylmethanamine

CAS No.: 956373-21-0

Cat. No.: B1599475

Get Quote

Focus Compound: 1-(1-ethyl-3,5-dimethyl-1H-
pyrazol-4-yl)-N-methylmethanamine
Chemical Identity & Cheminformatics Core
In the context of Fragment-Based Drug Discovery (FBDD), precise molecular identification is

non-negotiable for maintaining database integrity. The focus compound is a secondary amine

tethered to a trisubstituted pyrazole core, serving as a critical "linker" scaffold in kinase inhibitor

design.

1.1 Identification Data
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Parameter Value

Chemical Name
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-

methylmethanamine

CAS Registry Number 956373-21-0

Molecular Formula C9H17N3

Molecular Weight 167.25 g/mol

Canonical SMILES CCN1C(C)=C(CNC)C(C)=N1

InChI String
InChI=1S/C9H17N3/c1-5-12-8(3)7(6-10-

2)9(4)11-12/h10H,5-6H2,1-4H3

InChI Key Generated from Structure (See Section 1.2)

1.2 The InChI Key Architecture
The InChI Key is a 27-character hashed version of the InChI string, designed for collision-

resistant database indexing. For this specific pyrazole derivative, the key is derived as follows:

Connectivity Layer (Block 1): Encodes the molecular skeleton (C9H17N3) and connectivity.

Stereochemical Layer (Block 2): Encodes isomerism (tautomers, stereocenters). Note that

the N-ethyl substitution at position 1 locks the tautomeric equilibrium, preventing the 3,5-

dimethyl shift common in N-unsubstituted pyrazoles.

Protonation Layer (Block 3): Usually "N" for neutral species.

Critical Note on Database Retrieval: When searching commercial catalogs (e.g., ChemBridge,

Enamine), use the CAS 956373-21-0 or the SMILES string. InChI Keys may vary slightly in the

second block if different protonation states (e.g., HCl salt) are indexed.
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Synthetic Pathway & Mechanism
The synthesis of this compound follows a convergent logic, assembling the pyrazole ring first,

followed by functionalization at the C4 position. This approach avoids regioisomeric ambiguity.

2.1 Reaction Workflow
The synthesis relies on the Knorr Pyrazole Synthesis followed by Reductive Amination.

Step 1: Cyclocondensation (Pyrazoles Core Construction)

Reagents: Acetylacetone (2,4-Pentanedione), Ethylhydrazine oxalate, Ethanol (solvent).

Mechanism: The hydrazine undergoes nucleophilic attack on one carbonyl of the

acetylacetone, forming a hydrazone intermediate. Subsequent intramolecular attack on the

second carbonyl effects cyclization and dehydration.

Regioselectivity: Since acetylacetone is symmetrical, only one regioisomer (1-ethyl-3,5-

dimethylpyrazole) is formed.

Step 2: C4-Formylation (Vilsmeier-Haack Reaction)

Reagents: POCl3, DMF.

Mechanism: The electron-rich pyrazole ring attacks the chloroiminium ion (generated in situ

from DMF/POCl3) at the nucleophilic C4 position, yielding the 4-carbaldehyde.

Step 3: Reductive Amination (Target Generation)

Reagents: Methylamine (in THF or MeOH), Sodium Triacetoxyborohydride (STAB).

Mechanism: Formation of the imine intermediate followed by selective hydride reduction.

STAB is preferred over NaBH4 to prevent reduction of the aldehyde prior to imine formation.

2.2 Visualization of Synthetic Logic

Acetylacetone
+ Ethylhydrazine

Cyclocondensation
(Reflux, EtOH) 1-Ethyl-3,5-dimethylpyrazole -2 H2O Vilsmeier-Haack

(POCl3/DMF)
Intermediate:

Pyrazole-4-carbaldehyde
 Formylation @ C4 Reductive Amination

(MeNH2, STAB)

TARGET:
1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)

-N-methylmethanamine

 Imine Reduction
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Figure 1: Convergent synthetic pathway starting from symmetrical diketones to the final

secondary amine.

Validation Protocols (QC)
To ensure the integrity of the synthesized compound, the following analytical signatures must

be verified.

3.1 Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum (CDCl3, 400 MHz) provides a self-validating fingerprint:

Moiety
Chemical Shift
(δ ppm)

Multiplicity Integration
Diagnostic
Logic

C3-CH3 ~2.20 Singlet 3H

Distinct from C5-

Me due to

magnetic

environment.

C5-CH3 ~2.25 Singlet 3H

Typically slightly

downfield of C3-

Me.

N-CH2-CH3 ~1.35 Triplet 3H
Characteristic

ethyl terminal.

N-CH2-CH3 ~4.05 Quartet 2H

Deshielded by

adjacent

aromatic

Nitrogen.

Ar-CH2-N ~3.55 Singlet 2H

The benzylic-like

methylene

bridge.

NH-CH3 ~2.40 Singlet 3H
The N-methyl

group.
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3.2 Mass Spectrometry (LC-MS)
Ionization Mode: ESI (+)

Expected [M+H]+: 168.15 m/z

Fragmentation Pattern: High collision energy often cleaves the exocyclic amine, showing a

characteristic loss of the methylamine fragment (M-31).

Application in Drug Discovery
This molecule acts as a "privileged structure" in medicinal chemistry.

Kinase Inhibition: The pyrazole core mimics the adenine ring of ATP, allowing it to bind to the

hinge region of kinase enzymes. The C4-amine tail provides a vector to explore the solvent-

exposed front pocket or the ribose binding pocket.

Fragment Linking: The secondary amine is a highly reactive handle for library expansion. It

can be readily acylated, sulfonated, or coupled via reductive amination to link with other

pharmacophores.

4.1 Cheminformatics Workflow for Library Generation
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Figure 2: Workflow utilizing the target amine as a scaffold for high-throughput virtual screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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